molecular formula C12H14BrClO B14035410 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one

1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one

Cat. No.: B14035410
M. Wt: 289.59 g/mol
InChI Key: WOSXYVDDWSBVEI-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and ethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by chlorination. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ethyl group may also influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

  • 1-(5-Bromomethyl-2-methylphenyl)-3-chloropropan-2-one
  • 1-(5-Chloromethyl-2-ethylphenyl)-3-bromopropan-2-one
  • 1-(5-(Bromomethyl)-2-ethylphenyl)-3-iodopropan-2-one

Uniqueness: 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is unique due to the specific arrangement of bromine, chlorine, and ethyl groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C12H14BrClO

Molecular Weight

289.59 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-ethylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C12H14BrClO/c1-2-10-4-3-9(7-13)5-11(10)6-12(15)8-14/h3-5H,2,6-8H2,1H3

InChI Key

WOSXYVDDWSBVEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CBr)CC(=O)CCl

Origin of Product

United States

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